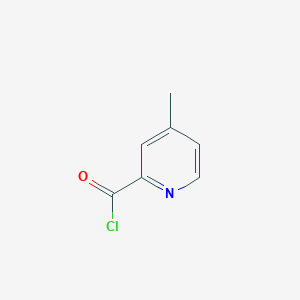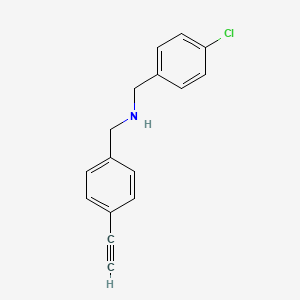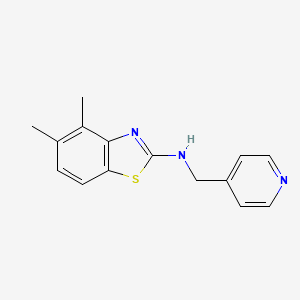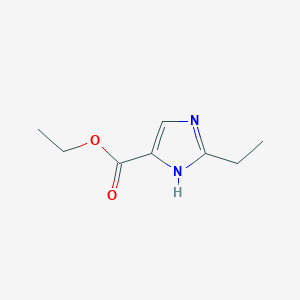![molecular formula C10H9N3O3 B1451676 [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1092250-54-8](/img/structure/B1451676.png)
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
説明
Synthesis Analysis
The synthesis of “[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” and its derivatives has been reported in the literature . For instance, one method involves the reaction between 4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Molecular Structure Analysis
The molecular structure of “[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” can be represented by the SMILES string O=C(O)COC1=CC=CC=C1N2C=NN=C2.Cl . The InChI key for this compound is SQLIPWWYYFXUDC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid” is a solid substance . It has a predicted boiling point of 467.8° C at 760 mmHg, a predicted density of 1.4 g/cm^3, and a predicted refractive index of n20D 1.64 .科学的研究の応用
Triazole Derivatives in Drug Development
Triazole derivatives, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, are of significant interest in pharmaceutical research due to their broad range of biological activities. These compounds have been studied for their potential as anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral agents, among others. The versatility of the triazole ring allows for structural variations leading to new drugs with diverse biological activities. The need for more efficient preparations of these compounds, considering green chemistry and sustainability, highlights their potential against emerging diseases and resistant strains of bacteria and viruses (Ferreira et al., 2013).
Environmental Applications
Phenoxy acids, including derivatives similar to "[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid," have been extensively reviewed for their occurrence, transformation, and removal in aquatic environments. These compounds are highly mobile and can be transported to surface and groundwater, posing environmental risks. Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of phenoxy acids, with studies focusing on the efficiency of various AOPs in breaking down these compounds to reduce their environmental impact (Muszyński et al., 2019).
Biological Activities of Triazole Derivatives
New 1,2,4-triazole derivatives demonstrate a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties. The search for new compounds among 1,2,4-triazoles is a promising direction for scientific research, with potential applications in pharmaceuticals, agriculture, and more. These derivatives are being explored for their therapeutic potential against various diseases and their role in managing agricultural pests and diseases (Ohloblina, 2022).
Advances in Synthesis Methods
The development of eco-friendly synthesis methods for 1,2,3-triazoles, including copper-catalyzed azide-alkyne cycloadditions (CuAAC), represents significant progress in green chemistry. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact, making the synthesis of triazole derivatives more sustainable and applicable to various fields, including drug development and materials science (De Souza et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-[2-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)5-16-9-4-2-1-3-8(9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHSZNQWNXEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



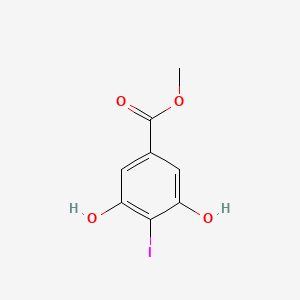
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
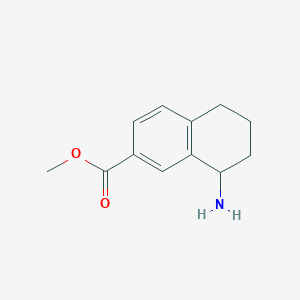
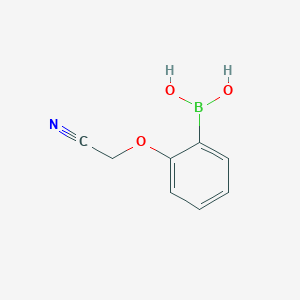
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
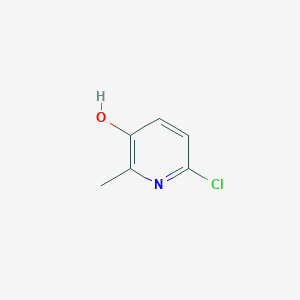
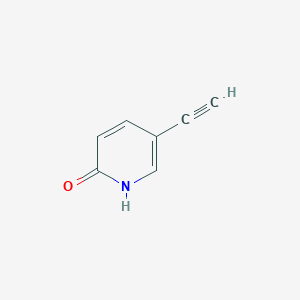
![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)
